N-acetyl-DL-aspartic acid

Enzymatic Resolution Acylase Resistance Chiral Separation

N-Acetyl-DL-aspartic acid is a racemic building block essential for studies requiring stereochemical precision. Unlike the L-enantiomer, this DL-racemate resists hydrolysis by mold acylase, serving as a stable, non-hydrolyzable control substrate for baseline activity measurements and novel acylase inhibitor screening. Its racemic nature makes it the ideal candidate for developing chiral separation methods and validating enantioselective enzymatic resolution. Confirmed as a substrate for organic anion transporters (OATs), it enables cellular uptake and drug-drug interaction assays. High-purity grades (up to 99.93%) support reliable use as an LC-MS and NMR quantitative standard for NAA in complex biological matrices.

Molecular Formula C6H9NO5
Molecular Weight 175.14 g/mol
CAS No. 2545-40-6
Cat. No. B556443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-DL-aspartic acid
CAS2545-40-6
SynonymsN-Acetyl-DL-asparticacid; 2-Acetamidosuccinicacid; 2545-40-6; DL-Asparticacid,N-acetyl-; Asparticacid,N-acetyl(R,S); 2-acetamidosuccinate; 2-acetamidobutanedioicacid; SMR000857232; D-Asparticacid,N-acetyl-; Prestwick_712; ACMC-20mswo; Ac-DL-Asp-OH; Asparticacid,N-acetyl-; N-Acetylasparticacid#; AC1L3YNL; AC1Q1KFW; AC1Q5KYA; Prestwick0_000415; Prestwick1_000415; Prestwick2_000415; Oprea1_041445; 2-(Acetylamino)succinicacid; MLS001333103; MLS001333104; A5625_SIGMA
Molecular FormulaC6H9NO5
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)
InChIKeyOTCCIMWXFLJLIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>26.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-DL-aspartic Acid (CAS 2545-40-6) for Research Procurement: Specifications and Differentiation


N-Acetyl-DL-aspartic acid (NAA, CAS 2545-40-6), also known as 2-acetamidosuccinic acid, is a racemic derivative of the endogenous compound N-acetyl-L-aspartic acid . It is a white to off-white powder with a molecular weight of 175.14 g/mol and is typically supplied at purities ≥95% or higher . As a key building block in the study of amino acid metabolism and neurological function, its reliable procurement is critical for consistent research outcomes .

Why N-Acetyl-DL-aspartic Acid Cannot Be Substituted with Enantiopure or Other N-Acetyl Amino Acids


Substituting N-acetyl-DL-aspartic acid with the more common L-enantiomer or other N-acetyl amino acids introduces significant experimental variability due to differences in enzyme specificity, transport kinetics, and the intended use as a racemic control. Enzymes like aspartoacylase (ASPA) show absolute stereospecificity for the L-isomer [1], while N-acyl-D-amino acid amidohydrolase is specific for the D-isomer and shows no activity on the DL-racemate . Furthermore, N-acetyl-DL-aspartic acid has been identified as resistant to certain acylases, a key differentiator from other N-acetyl amino acids [2]. Therefore, using the specified DL-racemate is essential for studies requiring a non-hydrolyzable substrate, a defined racemic mixture for chiral separation, or a control for enantiomer-specific assays.

Quantitative Evidence Guide for Differentiating N-Acetyl-DL-aspartic Acid (CAS 2545-40-6) from Comparators


Resistance to Mold Acylase Hydrolysis Compared to Other N-Acetyl Amino Acids

In a comparative study of various N-acetyl-DL-amino acids, acetyl-DL-aspartic acid exhibited the highest resistance to hydrolysis by mold acylases from Penicillium and Aspergillus. This property is a key differentiator for applications requiring a stable, non-hydrolyzable substrate [1].

Enzymatic Resolution Acylase Resistance Chiral Separation

Lack of Activity with N-Acyl-D-Amino Acid Amidohydrolase Distinguishes DL-Racemate from D-Enantiomer

The enzyme N-acyl-D-amino acid amidohydrolase, which is active on N-acetyl-D-amino acids like N-acetyl-D-methionine, shows absolutely no activity with the acidic and hydrophilic N-acetyl-DL-aspartic acid. This lack of reactivity is a key differentiator for the DL-racemate in assays designed to study D-enantiomer-specific metabolism .

Enzyme Specificity D-Amino Acid Metabolism Stereoselectivity

Higher Assay Purity (99.93%) Available for Sensitive Analytical and Biochemical Workflows

For applications demanding high sensitivity and minimal interference, a higher purity grade of N-acetyl-DL-aspartic acid is available. This product offers an assay purity of 99.93%, compared to the more common ≥95% standard grade offered by many suppliers . This level of purity can significantly reduce variability in sensitive assays, such as mass spectrometry or enzymatic studies, where trace impurities can skew results .

Analytical Standard High Purity Reproducibility

Confirmed Identity as an OAT Substrate, a Potential Distinction from Other N-Acetyl Amino Acids

N-Acetyl-DL-aspartic acid has been identified as a substrate for organic anion transporters (OATs), specifically showing interaction in studies of OAT homologs [1]. While many amino acid derivatives are OAT substrates, the specific affinity and transport kinetics of N-acetyl-DL-aspartic acid can vary significantly compared to other N-acetylated amino acids like N-acetyl-L-methionine or N-acetyl-L-aspartate. This defined interaction profile is essential for studies investigating renal drug excretion, blood-brain barrier transport, or other OAT-mediated processes, where the use of a less specific analog could confound results.

Transporter Interaction OAT Drug Transport

Optimal Research and Industrial Applications for N-Acetyl-DL-aspartic Acid (CAS 2545-40-6)


Stable Control in Enzyme Kinetics and Inhibition Studies

Given its high resistance to mold acylase hydrolysis [1], N-acetyl-DL-aspartic acid serves as an ideal stable, non-hydrolyzable control substrate. This allows researchers to accurately measure baseline activity and test the specificity of novel acylase inhibitors without the complication of substrate depletion during the assay.

Development of Chiral Resolution Methods

The racemic nature of N-acetyl-DL-aspartic acid makes it a primary candidate for developing and optimizing chiral separation techniques. Its use in validating enantioselective enzymatic resolution methods, such as those employing aminoacylase I [1], is a key industrial and research application for producing enantiopure L- or D-aspartic acid derivatives.

Transport Assays for Organic Anion Transporters (OATs)

As a confirmed substrate for organic anion transporters (OATs) [1], N-acetyl-DL-aspartic acid is a valuable tool in pharmacology and toxicology research. It can be used in cellular uptake assays to characterize the transport kinetics of specific OAT isoforms, investigate potential drug-drug interactions at the transporter level, and model the renal excretion of structurally related compounds.

Metabolomics and Analytical Standardization

The availability of high-purity grades (e.g., 99.93%) [1] positions N-acetyl-DL-aspartic acid as a reliable analytical standard for liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR)-based metabolomics. Its use as a quantitative standard ensures the accurate identification and quantification of N-acetylaspartate levels in complex biological matrices, such as cerebrospinal fluid or brain tissue, where it is a key neuronal marker [2].

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